

Technical Support Center: Refinement of Lattice Parameters for Cr₂NiO₄

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Compound of Interest

Compound Name: Chromium nickel oxide (Cr₂NiO₄)

Cat. No.: B088943

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of lattice parameters for the spinel compound Cr₂NiO₄. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in overcoming common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the crystal structure of Cr₂NiO₄ at room temperature?

A1: At room temperature, Cr₂NiO₄ possesses a tetragonally distorted spinel structure.^{[1][2]}

This distortion is a result of the Jahn-Teller effect acting on the Ni²⁺ ions in the tetrahedral sites of the spinel lattice.^[1] The crystallographic space group is I4₁/amd.^[2]

Q2: Does Cr₂NiO₄ undergo any phase transitions?

A2: Yes, Cr₂NiO₄ undergoes a structural phase transition from its room-temperature tetragonal phase to an orthorhombic phase (space group Fddd) at a ferrimagnetic transition temperature of approximately 65-70 K.^{[2][3][4]} This transition is coupled with the magnetic ordering of the material.^{[1][3]}

Q3: What are the typical lattice parameters for Cr₂NiO₄?

A3: The lattice parameters of Cr₂NiO₄ are dependent on temperature due to the phase transition. Below is a summary of reported lattice parameters for both the tetragonal and orthorhombic phases.

Phase	Temperature (K)	a (Å)	b (Å)	c (Å)	Reference
Tetragonal	100	~8.17	~8.17	~8.56	[2]
Orthorhombic	15	~8.171	~8.184	~8.563	[2]
Orthorhombic	40	similar to 15K	similar to 15K	similar to 15K	[2]

Q4: What is the Rietveld refinement method and why is it used for Cr₂NiO₄?

A4: The Rietveld method is a powerful analytical technique used to refine the crystal structure of a material from powder diffraction data (like XRD). It works by fitting a calculated diffraction pattern, based on a structural model, to the entire experimental pattern. This method is essential for Cr₂NiO₄ to accurately determine its lattice parameters, atomic positions, and phase fractions, especially when dealing with the subtle structural changes associated with its phase transition.[\[2\]](#)

Q5: What are the most common challenges when performing Rietveld refinement on Cr₂NiO₄?

A5: The most common challenges include:

- **Modeling the Jahn-Teller Distortion:** Accurately describing the tetragonal distortion in the room-temperature phase can be complex.[\[5\]](#)[\[6\]](#)
- **Handling the Phase Transition:** Refining a two-phase mixture of the tetragonal and orthorhombic structures around the transition temperature requires careful handling of phase fractions and lattice parameters for both phases.
- **Preferred Orientation:** Due to the non-spherical shape of Cr₂NiO₄ crystallites, they may not be randomly oriented in the powder sample, leading to systematic errors in diffraction peak intensities.

- **Peak Shape and Asymmetry:** Accurately modeling the shape and potential asymmetry of the diffraction peaks is crucial for a good refinement.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis, data collection, and refinement of Cr_2NiO_4 .

Synthesis and Sample Preparation

Issue	Probable Cause	Recommended Solution
Incomplete reaction or presence of secondary phases (e.g., NiO, Cr ₂ O ₃)	Insufficient reaction temperature or time during solid-state synthesis. Inhomogeneous mixing of precursors.	Increase the calcination temperature or duration. Ensure thorough grinding and mixing of the precursor powders. Consider using a synthesis method that promotes homogeneity at the atomic level, such as sol-gel or auto-combustion.
Broad or asymmetric XRD peaks	Small crystallite size. Non-uniform strain. Poor sample preparation for XRD measurement.	Optimize annealing temperature and time to promote crystal growth. Ensure the powder is finely and uniformly ground. Use a back-loading or side-loading sample holder to create a flat and densely packed sample surface, minimizing sample height displacement errors.
Intensities of certain XRD peaks are consistently too high or too low	Preferred orientation of crystallites.	During sample preparation, gently press the powder into the holder to avoid aligning the crystallites. If possible, mix the sample with an amorphous binder or use a capillary sample holder to promote random orientation. During Rietveld refinement, apply a preferred orientation correction model (e.g., March-Dollase or spherical harmonics). ^[1]

Rietveld Refinement

Issue	Probable Cause	Recommended Solution
Poor fit between calculated and observed diffraction patterns (high R-factors)	Incorrect starting structural model (space group, atomic positions). Inaccurate background modeling. Inappropriate peak shape function.	Verify the correct space group for the temperature of data collection (I41/amd for room temperature, Fddd for low temperature).[2] Manually fit the background before starting the refinement. Experiment with different peak shape functions (e.g., Pseudo-Voigt, Pearson VII) and refine their parameters.
Refinement is unstable or diverges	Refining too many parameters simultaneously in the initial stages. Strong correlation between certain parameters. Poor quality of the experimental data.	Follow a sequential refinement strategy. Start by refining the scale factor and background parameters, followed by lattice parameters, peak shape parameters, and finally atomic positions and occupancies. Check for correlations between parameters and refine them in separate cycles if necessary. Ensure the XRD data has a good signal-to-noise ratio and minimal instrumental artifacts.
Difficulty in modeling the Jahn-Teller distortion	The standard isotropic atomic displacement parameters may not be sufficient to describe the anisotropic displacements caused by the Jahn-Teller effect.	Consider using anisotropic displacement parameters for the relevant atoms (especially Ni and O) if the data quality allows. This can provide a more accurate description of the local coordination environment.[5]
Inaccurate phase fractions during the tetragonal-	Overlapping peaks from the two phases. Incorrect initial	Perform the refinement on a region of the diffraction pattern

orthorhombic transition

estimates for the phase fractions.

where peaks from both phases are well-resolved. Use initial phase fraction estimates based on the temperature relative to the known transition temperature. Constrain the sum of the phase fractions to unity.

Experimental Protocols

Synthesis of Cr₂NiO₄ Powder via Sol-Gel Auto-Combustion

This method offers good homogeneity and can produce nanocrystalline powders.

Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
- Citric acid (C₆H₈O₇)
- Ammonia solution (NH₃·H₂O)
- Deionized water

Procedure:

- Precursor Solution: Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O and Cr(NO₃)₃·9H₂O (molar ratio Ni:Cr = 1:2) in a minimum amount of deionized water with constant stirring.
- Chelation: Add an aqueous solution of citric acid to the nitrate solution. The molar ratio of citric acid to total metal cations should be 1:1. Stir the solution until a clear, homogeneous mixture is obtained. Citric acid acts as a chelating agent and fuel for the combustion.

- **pH Adjustment:** Adjust the pH of the solution to ~7 by slowly adding ammonia solution. This will promote the formation of a gel.
- **Gel Formation:** Heat the solution on a hot plate at 80-90 °C with continuous stirring. The solution will gradually become more viscous and eventually form a transparent gel.
- **Auto-Combustion:** Increase the temperature of the hot plate to 200-250 °C. The gel will swell and then undergo a self-igniting combustion reaction, producing a voluminous, dark powder.
- **Calcination:** Calcine the resulting powder in a furnace at 800-1000 °C for 2-4 hours in air to obtain the crystalline Cr₂NiO₄ phase. The exact temperature and time may need to be optimized to achieve the desired crystallinity and phase purity.

Powder X-ray Diffraction (PXRD) Data Collection

Instrumentation:

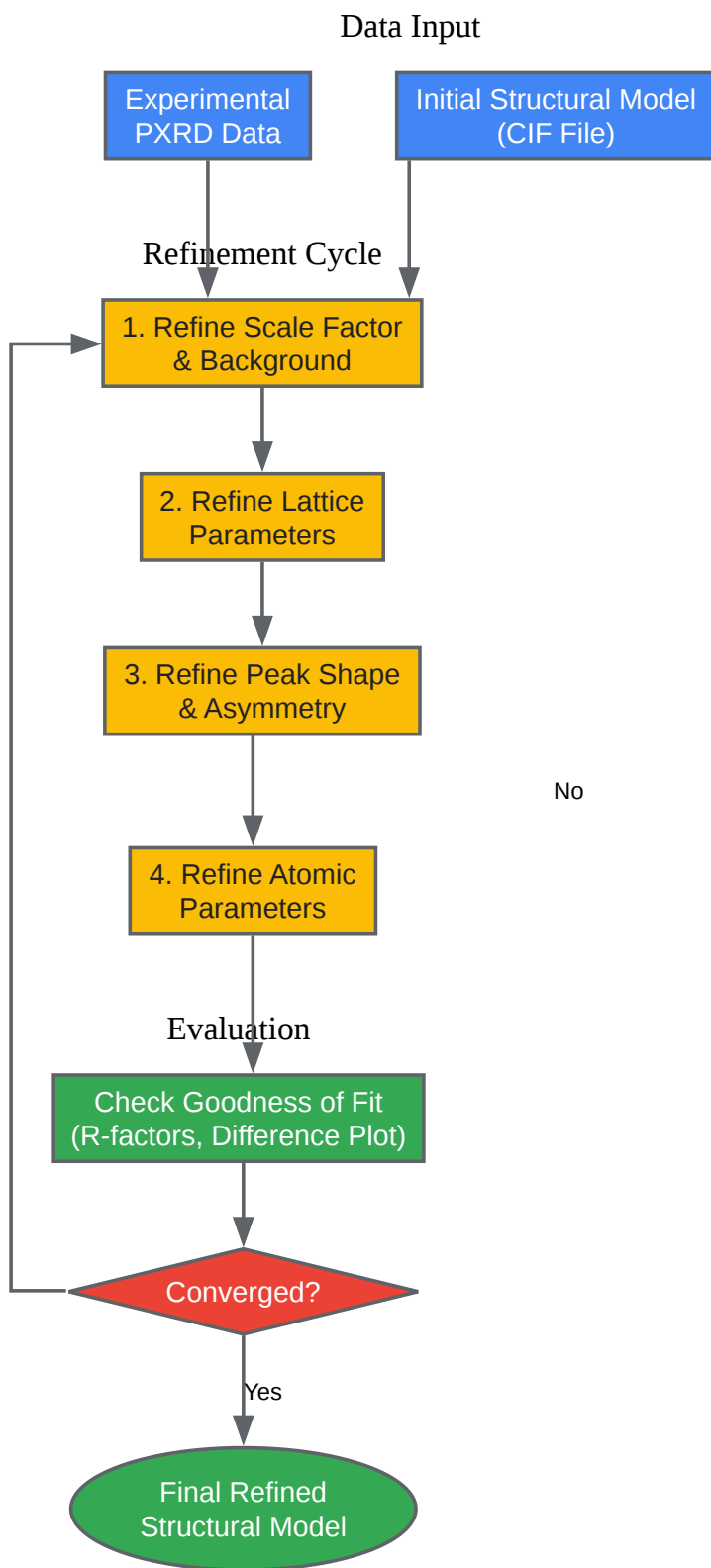
- A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu K α).
- A low-temperature stage for temperature-dependent measurements.

Procedure:

- **Sample Preparation:** Finely grind the synthesized Cr₂NiO₄ powder in an agate mortar to ensure a uniform particle size.
- **Sample Mounting:**
 - **For Room Temperature Measurement:** Use a standard back-loading sample holder. Gently press the powder into the cavity to create a flat surface that is flush with the holder's surface. Avoid excessive pressure to minimize preferred orientation.
 - **For Low-Temperature Measurement:** Mount the powder on a sample holder compatible with the low-temperature stage. Ensure good thermal contact between the sample and the holder.
- **Data Collection Parameters:**

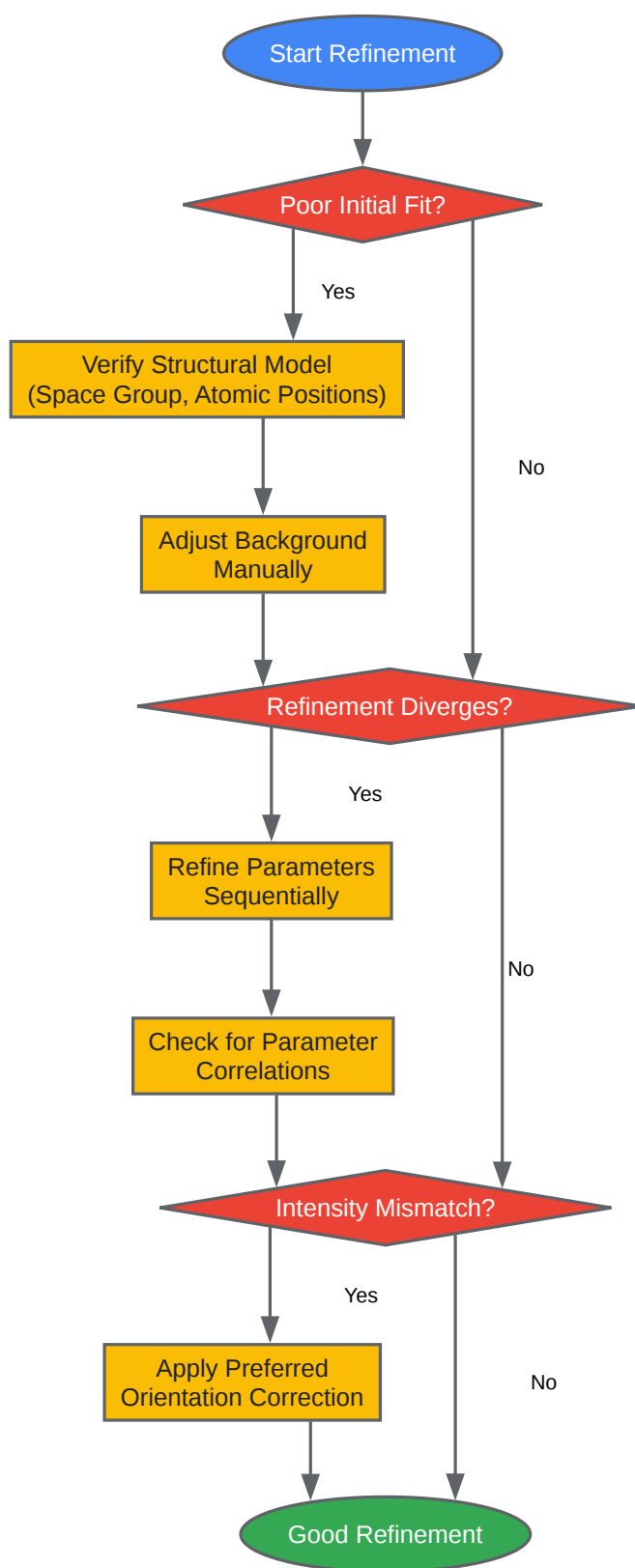
- 2 θ Range: 10-90° (or wider to capture a sufficient number of reflections).
- Step Size: 0.01-0.02°.
- Dwell Time: 1-5 seconds per step (adjust to obtain good counting statistics).
- Temperature: For temperature-dependent studies, allow the sample to thermally equilibrate at each desired temperature before starting the measurement.

Visualizations



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Caption: Workflow for Rietveld Refinement of Cr_2NiO_4 .



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Caption: Troubleshooting Logic for Rietveld Refinement.

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References

- 1. pfkek.jp [pfkek.jp]
- 2. pfkek.jp [pfkek.jp]
- 3. Structural transition of spinel compound NiCr₂O₄ at ferrimagnetic transition temperature [inis.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. researchgate.net [researchgate.net]
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